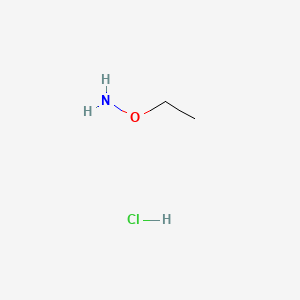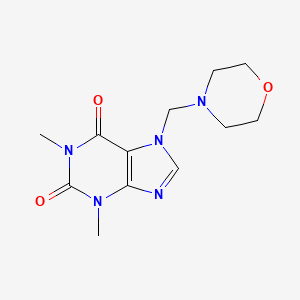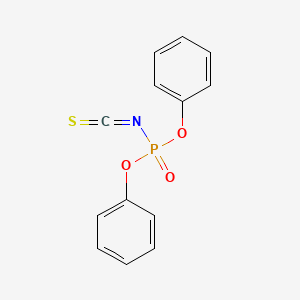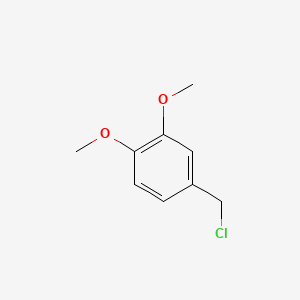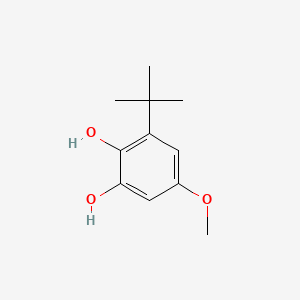
3-tert-Butyl-4,5-dihydroxyanisole
Vue d'ensemble
Description
3-tert-Butyl-4,5-dihydroxyanisole is a derivative of 3-tert-Butyl-4-hydroxyanisole (3-BHA), which is an antioxidant that can have a modulating effect on chemical carcinogenesis . It is also known by other names such as 2-tert-Butyl-4-methoxyphenol, 3-BHA, and BHA .
Synthesis Analysis
The metabolism of 3-tert-Butyl-4-hydroxyanisole (3-BHA) can lead to the formation of 3-tert-Butyl-4,5-dihydroxyanisole. This process involves the incubation of 3-BHA with liver microsomes from rats given beta-naphthoflavone .Molecular Structure Analysis
The molecular formula of 3-tert-Butyl-4,5-dihydroxyanisole is C11H16O3 . Its molecular weight is 196.24 g/mol . The InChI string and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
The metabolism of 3-BHA involves the formation of three metabolites, one of which is 3-tert-Butyl-4,5-dihydroxyanisole . This compound is characterized by its capacity to be readily oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-tert-Butyl-4,5-dihydroxyanisole include a molecular weight of 196.24 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .Applications De Recherche Scientifique
Metabolic Pathways
3-tert-Butyl-4,5-dihydroxyanisole (3-tert-Butylhydroxyanisole, 3-BHA) has been studied for its metabolism in the liver. One major metabolite identified is 3-tert-butyl-4,5-dihydroxyanisole, which is known for its capacity to be readily oxidized. Understanding the metabolism of 3-BHA is crucial for elucidating its biological effects (Armstrong & Wattenberg, 1985).
Mutagenicity and Chromosomal Aberrations
Research has explored the mutagenicity of 3-BHA and its metabolites, such as 3-tert-butyl-4,5-dihydroxyanisole, in various in vitro tests. These studies contribute to our understanding of the compound's potential impact on genetic stability and its implications in cancer research (Matsuoka et al., 1990).
Enzyme Induction
Some studies have shown that 3-BHA, through its metabolites, including 3-tert-butyl-4,5-dihydroxyanisole, can induce detoxifying enzymes in various tissues. This property is of interest for understanding the compound's potential in cancer prevention and the detoxification processes in the body (De Long, Prochaska, & Talalay, 1985).
Impact on Cellular Processes
Research has also been conducted on the impact of 3-BHA and its metabolites on cellular processes, such as cytotoxic effects in isolated rat hepatocytes. Understanding these effects is crucial for assessing the safety and potential therapeutic uses of 3-BHA (Nakagawa et al., 1994).
Adipogenesis and Obesity
Recent studies have investigated the role of 3-BHA in adipogenesis and its impact on obesity. This research is critical for understanding the environmental factors contributing to obesity and the regulatory mechanisms of adipocyte development (Sun et al., 2019).
Cell Transformation and Carcinogenesis
Investigations into the initiating activity of 3-BHA and its metabolites in cell transformation assays contribute to our understanding of the compound's role in carcinogenesis and its potential as a cancer promoter or inhibitor (Sakai et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butyl-5-methoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)8-5-7(14-4)6-9(12)10(8)13/h5-6,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUDTAOIPVCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230211 | |
| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-4,5-dihydroxyanisole | |
CAS RN |
80284-15-7 | |
| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080284157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-t-Butyl-5-methoxycatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TERT-BUTYL-4,5-DIHYDROXYANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL69S544FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-tert-Butyl-4,5-dihydroxyanisole formed in the body?
A: 3-tert-Butyl-4,5-dihydroxyanisole is formed as a major metabolite during the metabolism of 3-BHA by liver microsomes in rats. [] This metabolic reaction was observed in vitro using liver microsomes from rats treated with beta-naphthoflavone. []
Q2: What is a unique characteristic of 3-tert-Butyl-4,5-dihydroxyanisole?
A: A notable characteristic of 3-tert-Butyl-4,5-dihydroxyanisole is its susceptibility to rapid oxidation. [] This suggests it may act as an antioxidant by scavenging free radicals, but further research is needed to confirm this.
Q3: Besides 3-tert-Butyl-4,5-dihydroxyanisole, what other metabolites are formed from 3-BHA?
A3: Research has identified several metabolites of 3-BHA, including:
- tert-Butylhydroquinone (TBHQ): This is another major metabolite produced by liver microsomes. [] It's important to note that TBHQ itself can be further metabolized. []
- 2,2'-Dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl: This is a minor metabolite observed in both liver microsomal reactions and the rat intestine. []
- 2-tert-Butyl-5-methylthiohydroquinone (TBHQ-5-SMe) and 2-tert-Butyl-6-methylthiohydroquinone (TBHQ-6-SMe): These sulfur-containing metabolites were identified in the urine of rats administered 3-BHA. [] They are formed through a pathway involving TBHQ, cytochrome P450 enzymes, and glutathione conjugation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



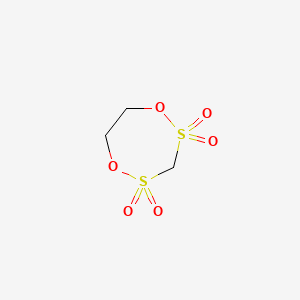
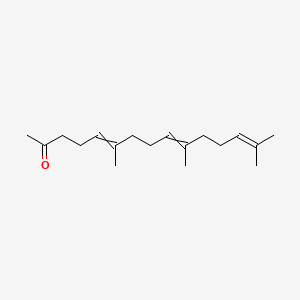
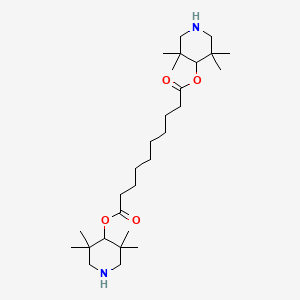
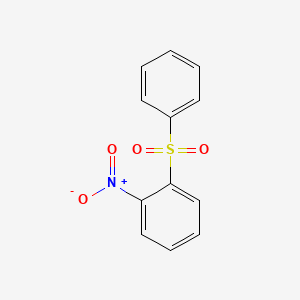
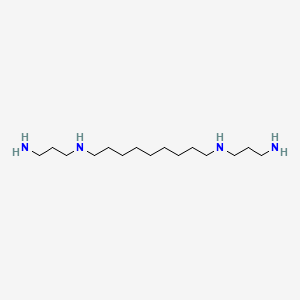
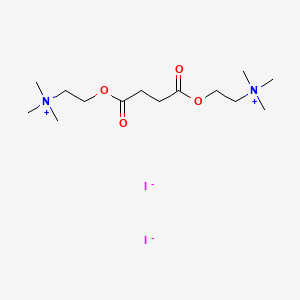

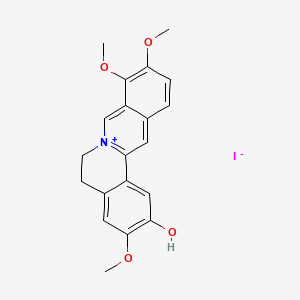
![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1209042.png)
